molecular formula C18H21Cl2NO2 B1385545 N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline CAS No. 1040694-53-8

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline

Cat. No.: B1385545
CAS No.: 1040694-53-8
M. Wt: 354.3 g/mol
InChI Key: JGXZVCHTYMDQST-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenoxy group, an ethyl linkage, and an isobutoxyaniline moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylamine to form an intermediate, which is then reacted with isobutoxyaniline. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is essential for monitoring the reaction progress and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and uses.

    N-[2-(2,4-Dichlorophenoxy)ethyl]-N,N-dimethylamine: A related compound with a dimethylamine group instead of isobutoxyaniline, resulting in different reactivity and applications.

Uniqueness

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields, including its potential use as a lead compound in drug discovery and development.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-13(2)12-23-18-6-4-3-5-16(18)21-9-10-22-17-8-7-14(19)11-15(17)20/h3-8,11,13,21H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXZVCHTYMDQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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